molecular formula C19H22Cl3N3O2S B15008605 N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide

Cat. No.: B15008605
M. Wt: 462.8 g/mol
InChI Key: KOTWXKUHMRFREO-UHFFFAOYSA-N
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Description

This compound is a structurally complex propanamide derivative featuring a pyrimidine core substituted with a benzylsulfanyl group at position 2 and a methyl group at position 5. The pyrimidine ring is linked via an ether bond to a 2,2,2-trichloroethyl moiety, which is further attached to a 2,2-dimethylpropanamide group.

Properties

Molecular Formula

C19H22Cl3N3O2S

Molecular Weight

462.8 g/mol

IUPAC Name

N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H22Cl3N3O2S/c1-12-10-14(24-17(23-12)28-11-13-8-6-5-7-9-13)27-16(19(20,21)22)25-15(26)18(2,3)4/h5-10,16H,11H2,1-4H3,(H,25,26)

InChI Key

KOTWXKUHMRFREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-(4-Iodo(3-pyridyl)-2,2-dimethylpropanamide (43)

  • Core Structure : Pyridine ring (vs. pyrimidine in the target).
  • Key Substituents : Iodo group at position 4, 2,2-dimethylpropanamide.
  • Synthesis : 70% yield via a regioselective route, purified to 95.9% (HPLC).
  • Key Differences : The pyridine core lacks the sulfur-containing benzylsulfanyl group and trichloroethyl linker present in the target. The iodine substituent may enhance electrophilic reactivity compared to the methyl group on the target’s pyrimidine.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Core Structure: Pyrimidine with bromo and morpholino groups.
  • Key Substituents : Sulfonamide (vs. propanamide in the target), bromo, and methoxy groups.
  • Synthesis: Not explicitly detailed, but structural complexity suggests multi-step synthesis.
  • Key Differences : The sulfonamide group and bromo substituent may confer distinct solubility and binding properties compared to the target’s propanamide and benzylsulfanyl groups.

Benzylsulfanyl-Containing Heterocycles

2-(Benzylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine

  • Core Structure: Thieno[3,2-d]pyrimidine (vs. pyrimidine in the target).
  • Key Substituents : Benzylsulfanyl, diethylamine.

Trichloroethyl-Linked Compounds

No direct analogs with a 2,2,2-trichloroethyl group are present in the evidence. However, the trichloroethyl moiety in the target likely increases molecular weight (MW) and lipophilicity, which could influence metabolic stability and toxicity compared to compounds with simpler alkyl linkers.

Key Observations :

Purity Challenges : High purity (≥95%) is achievable for pyridine/propanamide hybrids (e.g., compound 43) via HPLC , but the target’s bulkier substituents could complicate purification.

Structural Uniqueness : The trichloroethyl-propanamide linkage distinguishes the target from sulfonamide or amine-substituted analogs in the evidence .

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